![molecular formula C21H16F2N4O2 B2976358 N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-09-2](/img/structure/B2976358.png)
N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It is a structural analog of antiviral compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One such reaction could be the Dimroth rearrangement, which is used in the synthesis of condensed pyrimidines, key structural fragments of antiviral agents . The rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .Scientific Research Applications
Synthesis and Antifungal Activity
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antifungal activities. For example, derivatives of pyrazole-4-carboxamide have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, indicating potential applications in agricultural research and fungicide development (Wu et al., 2012).
Glycine Transporter 1 Inhibition
Research on pyridine and pyrazole derivatives has identified compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These findings suggest applications in neuroscience, particularly for disorders associated with glycine transporter function (Yamamoto et al., 2016).
Anticancer and Anti-Inflammatory Agents
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential for developing novel therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Synthesis of Novel Fused Heterobicycles
Studies on substituted pyrazolo[4,3-c]pyridine derivatives as novel fused heterobicycles suggest applications in the development of new materials or pharmaceuticals with unique properties (Karthikeyan et al., 2014).
Antitubercular and Antibacterial Activities
Carboxamide derivatives related to the specified compound have shown significant antitubercular and antibacterial activities, offering a pathway to new treatments for bacterial infections (Bodige et al., 2020).
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-26-11-15(20(28)24-10-14-17(22)8-5-9-18(14)23)19-16(12-26)21(29)27(25-19)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUNTIDZHCAXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.